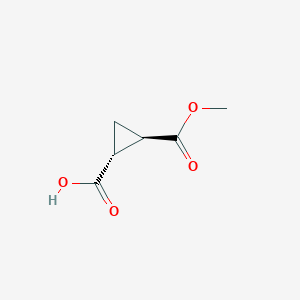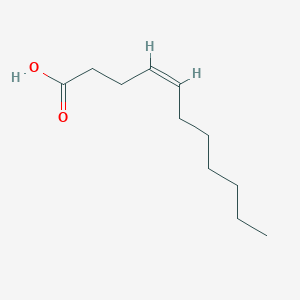![molecular formula C10H11NO4 B1643256 ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate](/img/structure/B1643256.png)
ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate is a heterocyclic compound that contains both furan and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxycarbonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridin-4-one can be achieved through a multicomponent reaction involving aminopentynoate, aldehydes, and alpha-isocyanoacetamides. This reaction typically involves heating the reactants in a toluene solution in the presence of ammonium chloride, resulting in the formation of the desired compound in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the multicomponent reaction for large-scale synthesis. This could include using continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Applications De Recherche Scientifique
ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 6-ethoxycarbonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: This compound shares a similar core structure but contains a thieno ring instead of a furan ring.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities.
Uniqueness
ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate is unique due to its specific combination of furan and pyridine rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-2-14-10(13)11-5-8(12)7-3-4-15-9(7)6-11/h3-4H,2,5-6H2,1H3 |
Clé InChI |
ZHRCERLBMAYIMZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC2=C(C=CO2)C(=O)C1 |
SMILES canonique |
CCOC(=O)N1CC2=C(C=CO2)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Bis(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1643201.png)





![N-[(R)-(4-Chlorophenyl)phenylmethyl]formamide](/img/structure/B1643221.png)


